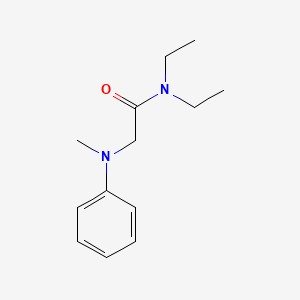![molecular formula C21H26O3 B13780501 Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- CAS No. 67845-97-0](/img/structure/B13780501.png)
Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted phenol in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually require an inert atmosphere and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through recrystallization or distillation to achieve the desired purity .
化学反应分析
Types of Reactions
Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted benzophenones
科学研究应用
Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in various chemical formulations.
Biology: Studied for its potential effects on cellular processes and UV protection.
Medicine: Investigated for its potential use in photoprotection and as a component in dermatological formulations.
作用机制
The compound exerts its effects primarily through its ability to absorb UV radiation. The hydroxyl group forms hydrogen bonds with the carbonyl group, stabilizing the molecule and allowing it to absorb UV light efficiently. This absorption prevents UV-induced damage to materials and biological tissues .
相似化合物的比较
Similar Compounds
- Methanone, [2-hydroxy-4-(octyloxy)phenyl]phenyl-
- Methanone, [2-hydroxy-4-(octadecyloxy)phenyl]phenyl-
- Methanone, [2-hydroxy-4-(methoxy)phenyl]phenyl-
Uniqueness
Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- is unique due to its specific alkyl chain, which provides distinct solubility and compatibility properties in various formulations. This makes it particularly effective in certain industrial applications where other similar compounds may not perform as well .
属性
CAS 编号 |
67845-97-0 |
|---|---|
分子式 |
C21H26O3 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
[2-hydroxy-4-(3-methylheptoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H26O3/c1-3-4-8-16(2)13-14-24-18-11-12-19(20(22)15-18)21(23)17-9-6-5-7-10-17/h5-7,9-12,15-16,22H,3-4,8,13-14H2,1-2H3 |
InChI 键 |
DRGCHZYNFDICTL-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


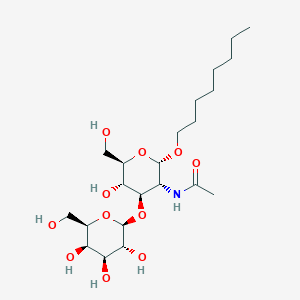
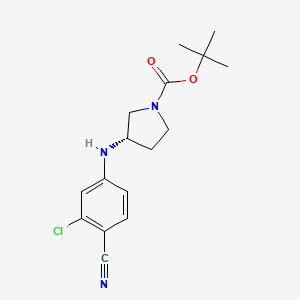
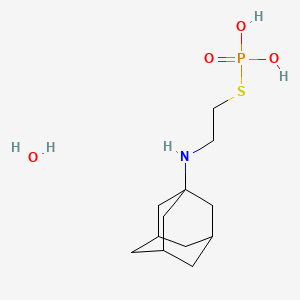
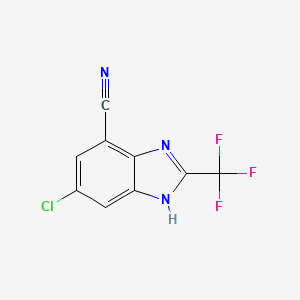
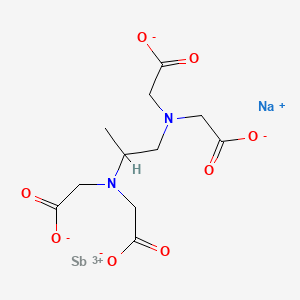
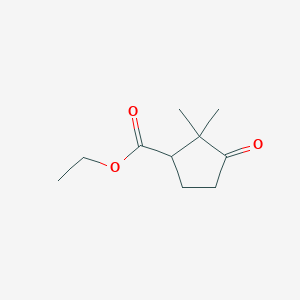
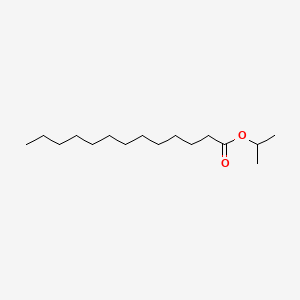
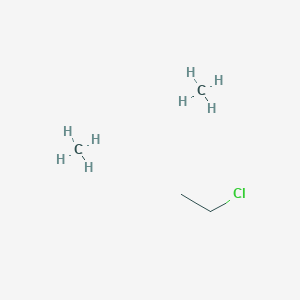
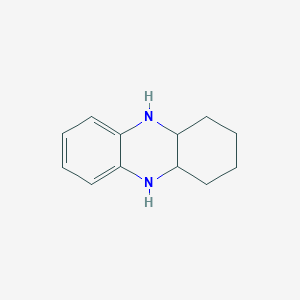
![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)

![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride](/img/structure/B13780508.png)
